molecular formula C10H13N3O B8705595 3-(3-methylimidazo[4,5-b]pyridin-2-yl)propan-1-ol

3-(3-methylimidazo[4,5-b]pyridin-2-yl)propan-1-ol

Cat. No.: B8705595
M. Wt: 191.23 g/mol
InChI Key: CWHKBPJZDDJYRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methylimidazo[4,5-b]pyridin-2-yl)propan-1-ol is a heterocyclic compound that features an imidazo[5,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylimidazo[4,5-b]pyridin-2-yl)propan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[5,4-b]pyridine ring . The reaction conditions often include the use of a catalyst such as palladium on carbon or Raney nickel, and the reaction is typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylimidazo[4,5-b]pyridin-2-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the imidazo[5,4-b]pyridine ring .

Mechanism of Action

The mechanism of action of 3-(3-methylimidazo[4,5-b]pyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

3-(3-methylimidazo[4,5-b]pyridin-2-yl)propan-1-ol

InChI

InChI=1S/C10H13N3O/c1-13-9(5-3-7-14)12-8-4-2-6-11-10(8)13/h2,4,6,14H,3,5,7H2,1H3

InChI Key

CWHKBPJZDDJYRX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=C1N=CC=C2)CCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-[3-(benzyloxy)propyl]-3-methyl-3H-imidazo[4,5-b]pyridine (1.8 g), 20% palladium hydroxide on carbon (2.35 g, containing water (50%)), and formic acid (8.45 mL) in methanol (84.5 mL) was refluxed for 6 hr. The mixture was allowed to cool to room temperature, and the catalyst was filtered off. The obtained filtrate was concentrated under reduced pressure. The residue was purified by NH silica gel column chromatography (ethyl acetate/hexane) to give the title compound (1.0 g).
Name
2-[3-(benzyloxy)propyl]-3-methyl-3H-imidazo[4,5-b]pyridine
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
8.45 mL
Type
reactant
Reaction Step One
Quantity
84.5 mL
Type
solvent
Reaction Step One
Quantity
2.35 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A procedure similar to that described in Preparation 15 was repeated, except that 3.40 g of 2-(3-hydroxy-propyl)-3H-imidazo[5,4-b]pyridine (prepared as described in Preparation 33), 0.81 g of sodium hydride (as a 55% by weight dispersion in mineral oil), 1.2 ml of methyl iodide and 100 ml of dimethylformamide were used, to give the title compound as a crude product. This crude product was purified by column chromatograpy through silica gel, using a 10:1 by volume mixture of ethyl acetate and methanol as the eluent. The product was crystallized by trituration with ethyl acetate, to give 3.10 g of the title compound, melting at >300° C.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
0.81 g
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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